molecular formula C22H22N2O5 B12856396 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B12856396
M. Wt: 394.4 g/mol
InChI Key: JYRRZYJEEJZQSB-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid is a complex organic compound often used in peptide synthesis. It is known for its role as a protecting group for amino acids during peptide bond formation, ensuring that the amino group does not react undesirably during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the amino acid is protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group.

    Formation of the propanoic acid derivative: The protected amino acid is then reacted with 2-oxopyrrolidine to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group.

    Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are often used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence of amino acids.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is favored due to its stability under basic conditions and ease of removal under mild acidic conditions. This characteristic allows for the construction of complex peptides with high purity and yield. The specific compound facilitates the incorporation of unique functionalities into peptides, enhancing their biological activity and selectivity.

Drug Development
The compound has shown potential in drug discovery, particularly in developing inhibitors for various biological targets. Its structural features allow for modifications that can improve binding affinity and specificity towards target proteins. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer progression and other diseases.

Biochemistry

Enzyme Inhibition Studies
Research has demonstrated that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid can serve as a scaffold for designing enzyme inhibitors. Studies have shown that modifications to the pyrrolidine ring can enhance inhibitory potency against specific enzymes such as proteases and kinases, which are crucial in various metabolic pathways.

Bioconjugation Techniques
The compound's reactive functional groups enable its use in bioconjugation strategies, allowing for the attachment of biomolecules to surfaces or other macromolecules. This application is particularly useful in developing targeted drug delivery systems where the conjugated drugs can be released in a controlled manner.

Materials Science

Polymer Chemistry
In materials science, Fmoc-protected amino acids are utilized to synthesize functionalized polymers. These polymers can exhibit specific properties such as biocompatibility or responsiveness to environmental stimuli. The incorporation of this compound into polymer matrices has been investigated for applications in drug delivery systems and tissue engineering scaffolds.

Case Studies

Study Focus Findings
Peptide Inhibitors of Kinases Investigation of kinase inhibitors using Fmoc-amino acidsThe study demonstrated that modifying the side chains of Fmoc-amino acids led to enhanced potency against specific kinases involved in cancer pathways.
Bioconjugation for Targeted Therapy Development of targeted drug delivery systemsThe coupling of this compound with antibodies resulted in improved targeting of cancer cells with reduced off-target effects.
Functionalized Polymers for Drug Delivery Synthesis of responsive polymeric systemsPolymers incorporating this compound exhibited controlled release profiles, making them suitable candidates for sustained drug delivery applications.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a protecting group. By temporarily blocking the amino group, it prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: Use tert-butoxycarbonyl (Boc) as a protecting group.

    Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid is unique due to the stability and ease of removal of the Fmoc group. Unlike Boc and Cbz groups, the Fmoc group can be removed under mild basic conditions, making it particularly useful in automated peptide synthesis.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid, often referred to as Fmoc-protected derivatives, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid structure, which plays a crucial role in its reactivity and biological interactions. The presence of the pyrrolidine moiety is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related fluorene derivatives. For instance, compounds derived from the fluorenone nucleus have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity is often influenced by the substituents on the aryl moiety, with electron-withdrawing groups enhancing antimicrobial effects .

Table 1: Antimicrobial Activity of Fluorene Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
TiloroneBacillus anthracis12.5 μg/mL
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineStaphylococcus aureus50 μg/mL
Novel Fluorene DerivativeKlebsiella pneumoniae25 μg/mL

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies indicate that modifications to the fluorenone structure can lead to enhanced antiproliferative activity. For instance, the introduction of linear alkyl groups in side chains has been shown to improve efficacy against cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (μM)
9-Fluorenone DerivativeHeLa (Cervical Cancer)15
2,7-DiamidofluorenonesMCF-7 (Breast Cancer)20
Novel Fluorene CompoundA549 (Lung Cancer)18

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group enhances stability during chemical reactions while facilitating interactions through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Fluorene Derivatives in Antimicrobial Research : A study demonstrated that certain fluorene derivatives exhibited significant inhibition against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. The modifications made to the fluorenone structure were crucial for enhancing bioactivity .
  • Antiproliferative Activity in Cancer Models : Research involving various fluorenone derivatives showed promising results in inhibiting cell proliferation in breast and lung cancer models. The study emphasized the importance of structural modifications for optimizing therapeutic efficacy .

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-oxopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C22H22N2O5/c25-20-10-5-11-24(20)12-19(21(26)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1

InChI Key

JYRRZYJEEJZQSB-IBGZPJMESA-N

Isomeric SMILES

C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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